Methyl 4,5-dichlorothiophene-2-carboxylate
Overview
Description
“Methyl 4,5-dichlorothiophene-2-carboxylate” is a synthetic organic compound that belongs to the class of heterocyclic compounds. It has a linear formula of C6H4Cl2O2S .
Synthesis Analysis
The synthesis of “Methyl 4,5-dichlorothiophene-2-carboxylate” involves the addition of Methyl thiophene-2-carboxylate to a mixture of TFA and H2SO4. The solution is cooled to 0 °C and NCS is added in batches. The mixture is stirred for 10 minutes and then poured into cold water .Molecular Structure Analysis
The molecular structure of “Methyl 4,5-dichlorothiophene-2-carboxylate” is represented by the linear formula C6H4Cl2O2S . The molecular weight of the compound is 211.06 g/mol.Physical And Chemical Properties Analysis
“Methyl 4,5-dichlorothiophene-2-carboxylate” is a solid compound . The compound has a molecular weight of 211.06 g/mol. The compound’s solubility and other physical and chemical properties may vary depending on the conditions .Scientific Research Applications
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Medicinal Chemistry
- Thiophene-based analogs are a potential class of biologically active compounds .
- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
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Industrial Chemistry and Material Science
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Fabrication of Organic Light-Emitting Diodes (OLEDs)
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Pharmacokinetics
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Safety
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Synthesis
- Methyl 4,5-dichlorothiophene-2-carboxylate can be used as a starting material for the synthesis of other compounds.
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Chemical Synthesis
- Methyl 4,5-dichlorothiophene-2-carboxylate can be used as a starting material for the synthesis of other compounds.
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Pharmaceutical Industry
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Safety and Handling
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Pharmacokinetics
- Methyl 4,5-dichlorothiophene-2-carboxylate has high GI absorption and is BBB permeant . It also has a Log Kp (skin permeation) of -5.19 cm/s . These properties could be relevant in the field of pharmacokinetics, which studies how drugs are absorbed, distributed, metabolized, and excreted in the body .
Safety And Hazards
properties
IUPAC Name |
methyl 4,5-dichlorothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBRIDHOJYOFTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743831 | |
Record name | Methyl 4,5-dichlorothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,5-dichlorothiophene-2-carboxylate | |
CAS RN |
89281-29-8 | |
Record name | Methyl 4,5-dichloro-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89281-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4,5-dichlorothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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